Scaffold‑Driven D2/D3 Subtype Selectivity Reversal vs. Piperidine Lead Compound
When the piperidine ring of the D2‑selective antagonist L741,626 was replaced by the tropane core of 3‑(4‑fluorophenyl)-8‑azabicyclo[3.2.1]octan‑3‑ol (compound 31 in the series), the D2/D3 selectivity reversed from Ki(D2R/D3R) = 11.2 nM : 163 nM for the piperidine lead to Ki(D2R/D3R) = 33.4 nM : 15.5 nM for the tropane analog, demonstrating a ~50‑fold improvement in D3R affinity and a complete inversion of subtype preference [1].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D2 and D3 receptors |
|---|---|
| Target Compound Data | Tropane analog (compound 31, N‑unsubstituted core): Ki(D2R) = 33.4 nM, Ki(D3R) = 15.5 nM |
| Comparator Or Baseline | Piperidine lead L741,626: Ki(D2R) = 11.2 nM, Ki(D3R) = 163 nM |
| Quantified Difference | D3R affinity improved ~10‑fold; D2/D3 selectivity reversed from 14.6‑fold D2‑selective to 2.2‑fold D3‑selective |
| Conditions | Radioligand displacement assays using hD2LR‑ and hD3R‑transfected HEK 293 cells |
Why This Matters
This scaffold‑dependent selectivity inversion demonstrates that the tropane core is essential for achieving D3‑preferring pharmacology, making the N‑unsubstituted intermediate indispensable for any program targeting D3‑selective ligands.
- [1] Paul, N. M.; Taylor, M.; Kumar, R.; Deschamps, J. R.; Luedtke, R. R.; Newman, A. H. Structure–activity relationships for a novel series of dopamine D2‑like receptor ligands based on N‑substituted 3‑aryl‑8‑azabicyclo[3.2.1]octan‑3‑ol. J. Med. Chem. 2008, 51 (19), 6095‑6109 (data for compound 31 vs. L741,626). View Source
